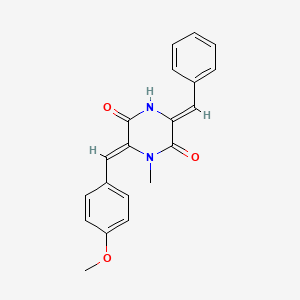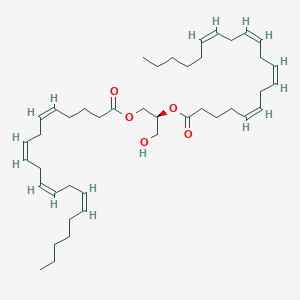
DG(20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)/0:0)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0), also known as 1, 2-di(5Z, 8Z, 11Z, 14Z)-icosatetraenoyl-sn-glycerol or DAG(20:4/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0) is considered to be a diradylglycerol lipid molecule. DG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0) has been found throughout all human tissues. Within the cell, DG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0) is primarily located in the membrane (predicted from logP). DG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0) exists in all eukaryotes, ranging from yeast to humans. DG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0) can be biosynthesized from PA(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0) and alpha-linolenoyl-CoA can be converted into TG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/18:3(9Z, 12Z, 15Z))[iso3]; which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0) can be biosynthesized from PA(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme phosphatidate phosphatase. Furthermore, DG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0) and stearidonoyl-CoA can be converted into TG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/18:4(6Z, 9Z, 12Z, 15Z)) through the action of the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0) can be biosynthesized from PA(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)); which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0) and arachidonyl-CoA can be converted into TG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. In humans, DG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0) is involved in phosphatidylcholine biosynthesis PC(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway. DG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway.
1,2-diarachidonoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which both the acyl groups are specified as arachidonoyl. It is a 1,2-diacyl-sn-glycerol and a diarachidonoylglycerol. It derives from an arachidonic acid.
科学的研究の応用
Metabolic Pathways and Chemical Transformations
- DG(20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)/0:0) is involved in various metabolic pathways. In a study by Prabhune, Fox, & Ratledge (2002), Candida bombicola was shown to convert arachidonic acid into hydroxy-eicosatetraenoic acids, compounds with pharmaceutical importance (Prabhune, Fox, & Ratledge, 2002).
- Duflot et al. (2017) developed a LC-MS/MS method to quantify epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma, emphasizing the importance of these metabolites in vascular endothelial function (Duflot et al., 2017).
Biochemical Synthesis and Characterization
- Hecker et al. (1987) investigated the metabolism of arachidonic acid by prostaglandin H synthase, leading to the identification of several minor labelled products, demonstrating the complex biochemistry of these fatty acids (Hecker et al., 1987).
- Venter et al. (1997) examined the production of hydroxy-polyenoic fatty acids by the yeast Dipodascopsis uninucleata, providing insights into the enzymatic pathways for fatty acid modification (Venter et al., 1997).
Medical and Pharmaceutical Research
- Filippovich et al. (2018) studied the effects of hydroxy-eicosatetraenoic and arachidonic acids on the differentiation of Neurospora crassa, highlighting their biological significance in fungal development (Filippovich et al., 2018).
- Qin et al. (2022) used LC-MS non-targeted metabonomics to identify differences in metabolic profiles of follicular thyroid carcinoma, revealing the potential of these fatty acids as biomarkers (Qin et al., 2022).
特性
分子式 |
C43H68O5 |
|---|---|
分子量 |
665 g/mol |
IUPAC名 |
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-/t41-/m0/s1 |
InChIキー |
FVXRWZPVZULNCQ-ZPRYGCIXSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{5-Aminomethyl-2-[2-((S)-9-chloro-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)-acetylamino]-phenoxy}-acetic acid](/img/structure/B1240878.png)
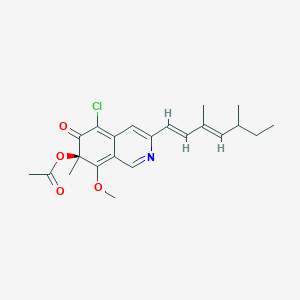


![8-[3-[1-[(3-fluorophenyl)methyl]-4-piperidinyl]-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one](/img/structure/B1240886.png)
![6-[9-[1-formyl-(Z)-ethylidene]-1,6-dihydroxy-10-(3-hydroxypropyl)-6-methyl-(5S,6S)-spiro[4.5]dec-2-yl]-2-(4-methyl-3-pentenyl)-(2Z,4E)-2,4,6-heptatrienyl acetate](/img/structure/B1240887.png)
![(3S,5R,10S,13R,14S,15R,17R)-3-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-15-hydroxy-10,13-dimethyl-4-methylidene-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B1240888.png)
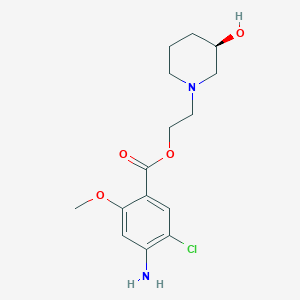
![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-amino-3-methylbutanoate](/img/structure/B1240893.png)
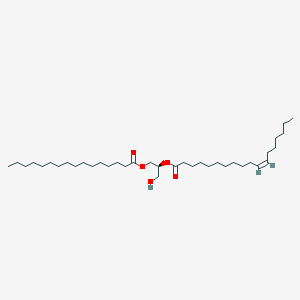
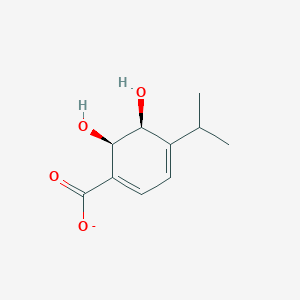
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(1S)-1-carboxyethoxy]iminoacetyl]amino]-3-[(1-ethylpyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240898.png)
![N'-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylidene]methanimidamide](/img/structure/B1240899.png)
